

# ortho-Gliclazide Reference Standard: A Technical Guide to Availability and Qualification

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## Compound of Interest

Compound Name: *ortho Gliclazide*

Cat. No.: *B601501*

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This technical guide provides a comprehensive overview of the availability and analytical qualification of the ortho-Gliclazide reference standard. ortho-Gliclazide, identified as Gliclazide Impurity F in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), is a critical component in the quality control of the widely used anti-diabetic drug, Gliclazide. Its availability as a certified reference material is essential for accurate impurity profiling and ensuring the safety and efficacy of the final drug product.

## Availability of ortho-Gliclazide Reference Standard

The ortho-Gliclazide reference standard, with the CAS Number 1076198-18-9, is available from several reputable suppliers of pharmaceutical reference standards. It is often listed under various synonyms, including Gliclazide Impurity F, Gliclazide EP Impurity F, Gliclazide BP Impurity F, and Gliclazide ortho-Analog.<sup>[1]</sup>

Key suppliers for this reference standard include:

- LGC Standards: Offers ortho-Gliclazide for pharmaceutical analytical testing.<sup>[2]</sup>
- SynZeal: Supplies Gliclazide EP Impurity F with a Certificate of Analysis (COA) and other analytical data.<sup>[1]</sup>

- Simson Pharma Limited: Provides Gliclazide EP Impurity F accompanied by a Certificate of Analysis.
- Clearsynth: Offers Glicazide Impurity F and specifies a purity of not less than 90% by HPLC.
- Veeprho: Supplies Gliclazide EP Impurity F that meets USP, EMA, JP, and BP regulatory requirements.[3]
- Santa Cruz Biotechnology: Provides ortho-Gliclazide (Gliclazide Impurity).[4]
- Sigma-Aldrich (Merck): Offers Gliclazide impurity F as a European Pharmacopoeia (EP) and British Pharmacopoeia (BP) reference standard.[5][6]
- Pharmaffiliates: Sells Gliclazide - Impurity F (Freebase).

These suppliers typically provide the reference standard with a comprehensive Certificate of Analysis, ensuring its suitability for regulatory submissions and quality control testing.

## Quantitative Data Summary

The following tables summarize the typical quantitative data provided with an ortho-Gliclazide reference standard. This information is generally found on the Certificate of Analysis.

Table 1: General Information

Parameter	Typical Specification
Product Name	ortho-Gliclazide / Gliclazide Impurity F
CAS Number	1076198-18-9
Molecular Formula	C <sub>15</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	323.41 g/mol
Appearance	White to off-white solid

Table 2: Purity and Impurity Profile

Test	Method	Typical Specification
Purity	HPLC	$\geq 98.0\%$
Individual Impurities	HPLC	$\leq 0.5\%$
Total Impurities	HPLC	$\leq 1.0\%$
Loss on Drying	Gravimetry	$\leq 0.5\%$
Residue on Ignition	Gravimetry	$\leq 0.1\%$

Table 3: Storage and Handling

Parameter	Recommendation
Storage Temperature	2-8°C, protected from light
Shipping Conditions	Ambient

## Experimental Protocols

The qualification of an ortho-Gliclazide reference standard involves a series of analytical tests to confirm its identity, purity, and potency. The following are detailed methodologies for key experiments.

### Identification by Infrared (IR) Spectrophotometry

- Objective: To confirm the identity of the ortho-Gliclazide reference standard by comparing its infrared spectrum with that of a known reference spectrum or with the spectrum of a well-characterized material.
- Methodology:
  - Prepare the sample as a potassium bromide (KBr) disc.
  - Record the infrared spectrum from approximately  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
  - The spectrum obtained should be concordant with the reference spectrum.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the ortho-Gliclazide reference standard and to quantify any impurities present. The following method is based on a published analytical procedure for Gliclazide and its related substances.[\[7\]](#)[\[8\]](#)
- Methodology:
  - Chromatographic System:
    - Column: LiChroCART Superspher RP-8 (250 mm x 4.0 mm, 5  $\mu$ m) or equivalent.[\[7\]](#)[\[8\]](#)
    - Mobile Phase: A mixture of acetonitrile and water (45:55 v/v).[\[7\]](#)[\[8\]](#)
    - Flow Rate: 1.0 mL/min.
    - Column Temperature: Ambient.
    - Detection: UV at 235 nm.[\[7\]](#)[\[8\]](#)
    - Injection Volume: 20  $\mu$ L.
  - Procedure:
    - Standard Solution Preparation: Prepare a standard solution of the ortho-Gliclazide reference standard in the mobile phase at a known concentration.
    - Sample Solution Preparation: Prepare a solution of the test sample in the mobile phase at the same concentration as the standard solution.
    - Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
    - Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram. The percentage of any impurities can be determined by area normalization.

## Loss on Drying

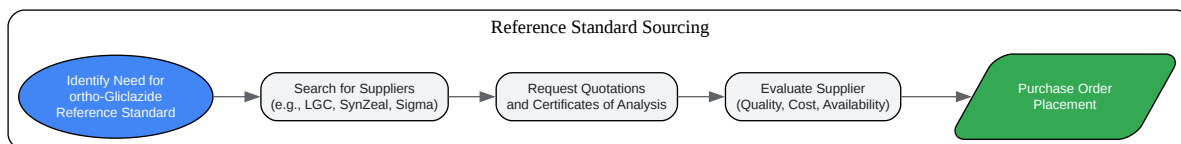
- Objective: To determine the percentage of volatile matter (e.g., water) in the reference standard.
- Methodology:
  - Accurately weigh a sample of the reference standard.
  - Dry the sample in a vacuum oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).
  - Cool the sample in a desiccator and re-weigh.
  - Calculate the percentage loss in weight.

## Residue on Ignition

- Objective: To measure the amount of residual substance not volatilized from a sample when the sample is ignited in the presence of sulfuric acid.
- Methodology:
  - Accurately weigh a sample of the reference standard into a crucible.
  - Moisten the sample with a small amount of sulfuric acid.
  - Heat gently until the substance is thoroughly charred.
  - Cool, then moisten the residue with more sulfuric acid.
  - Heat at  $800 \pm 25^{\circ}\text{C}$  until all black particles have disappeared.
  - Cool in a desiccator, weigh, and calculate the percentage of residue.

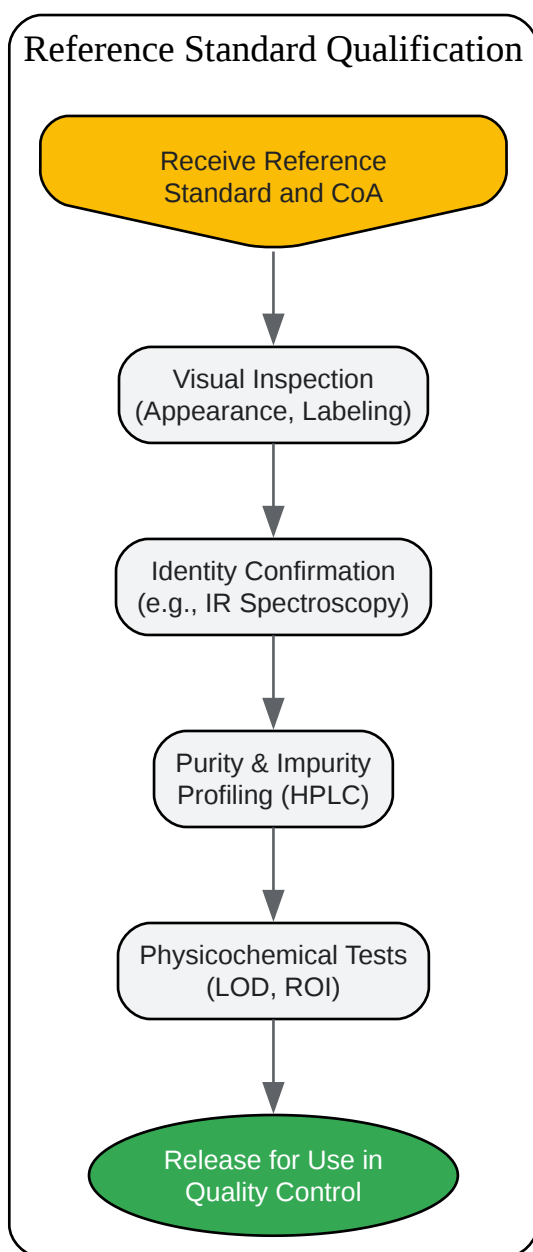
## Visualizations

The following diagrams illustrate the logical workflow for sourcing and qualifying an ortho-Gliclazide reference standard.



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Caption: Workflow for sourcing the ortho-Gliclazide reference standard.



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Caption: Experimental workflow for the qualification of the ortho-Gliclazide reference standard.

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## References

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